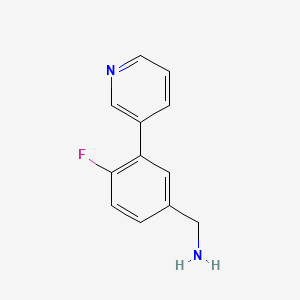

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine

Übersicht

Beschreibung

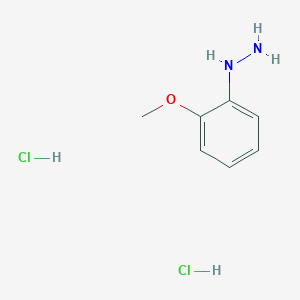

“(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine” is an organic compound with the molecular formula C12H12N2 . It is also known by its CAS Number: 294648-05-8 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The molecular weight of “(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine” is 202.23 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Derivatives of (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and used in the formation of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds undergo C–H bond activation to afford palladacycles characterized in the solid state. Their catalytic applications, particularly where the palladacycle remains in the Pd(II) state, demonstrate good activity and selectivity in various chemical reactions (Roffe et al., 2016).

Photocytotoxicity for Cancer Treatment

Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have shown unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis through the generation of reactive oxygen species. These complexes, due to their ability to interact favorably with DNA and photocleave it under red light, present a promising avenue for targeted cancer therapy (Basu et al., 2014).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and shown to exhibit significant anticonvulsant activity. These compounds, through a series of chemical structures confirmed by various spectroscopic methods, have emerged as potential treatments for seizures, showing promising results in both MES and sc.PTZ screens compared to clinically used drugs (Pandey & Srivastava, 2011).

Anion Recognition and Sensing

A tri-(2-picolyl) amine-modified triarylborane compound demonstrated the ability to capture CN- and F- in aqueous solutions through a chelation mechanism, exhibiting distinct fluorogenic responses. This property is indicative of its potential application in the effective detection and discrimination of these anions, highlighting its utility in environmental monitoring and chemical analysis (Zhang et al., 2019).

Synthesis and Characterization of Heterocyclic Compounds

Compounds derived from (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine have been involved in the synthesis and characterization of heterocyclic Schiff bases, displaying potential as anticonvulsant agents. Their synthesis involves condensation reactions with substituted aryl aldehydes or ketones, with their chemical structures confirmed through FT-IR, 1H-NMR spectroscopy, and elemental analysis, underscoring the versatility of this chemical in medicinal chemistry (Pandey & Srivastava, 2011).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Eigenschaften

IUPAC Name |

(4-fluoro-3-pyridin-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-12-4-3-9(7-14)6-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJQULAYTOCHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)

![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)

![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)

![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)

![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)

![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)

![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)